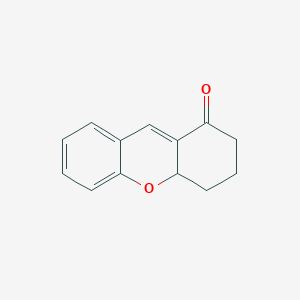
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine is a synthetic peptide composed of five amino acids: L-methionine, L-tyrosine, L-proline, glycine, and L-isoleucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for modifying amino acid side chains.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered side chains.
Applications De Recherche Scientifique
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. The methionine residue can act as a methyl donor, while the tyrosine residue can participate in phosphorylation reactions, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-tyrosine
- L-Methionyl-L-tyrosyl-L-prolyl-L-phenylalanine
- L-Methionyl-L-tyrosyl-L-prolyl-L-leucine
Uniqueness
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. The presence of glycine provides flexibility to the peptide backbone, while isoleucine contributes to hydrophobic interactions.
Propriétés
Numéro CAS |
823233-47-2 |
|---|---|
Formule moléculaire |
C27H41N5O7S |
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H41N5O7S/c1-4-16(2)23(27(38)39)31-22(34)15-29-25(36)21-6-5-12-32(21)26(37)20(14-17-7-9-18(33)10-8-17)30-24(35)19(28)11-13-40-3/h7-10,16,19-21,23,33H,4-6,11-15,28H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)(H,38,39)/t16-,19-,20-,21-,23-/m0/s1 |
Clé InChI |
FEKVXIUQPFYGRA-BQSWGBOTSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)

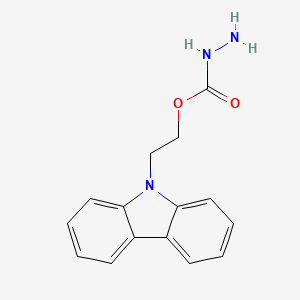


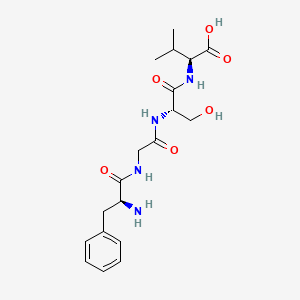
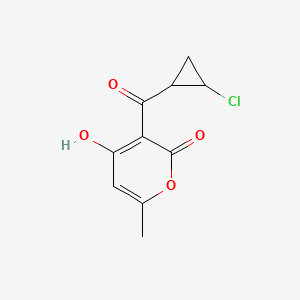
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
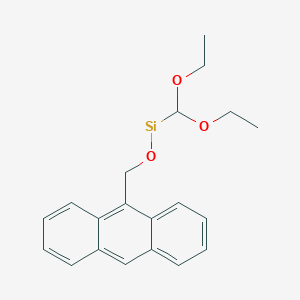
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

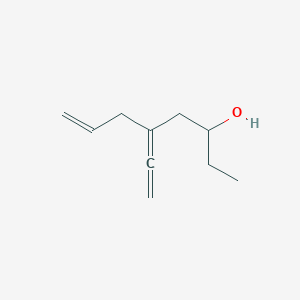
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
